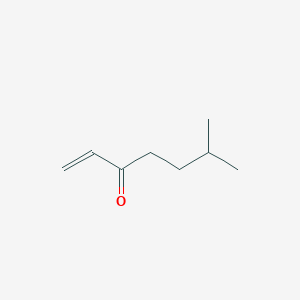

2-Methyl-6-hepten-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-hepten-5-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is a volatile oil component of citronella oil, lemon-grass oil, and palmarosa oil .

Synthesis Analysis

There are three synthetic routes for this compound according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene . In one reaction, the yield of this compound was 65% based on isopentenyl chloride .Molecular Structure Analysis

The molecular weight of this compound is 126.20 g/mol . The InChI string isInChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 and the SMILES string is CC(C)CCC(=O)C=C . Chemical Reactions Analysis

The reaction of this compound was carried out at a catalyst dosage of 0.4% based on isopentenyl chloride, isopentenyl chloride:acetone: NaOH solution (48–51%) = 1:3.9:6.5 (mass ratio) and the reaction temperature of 60–61°C for 3h .Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 173.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . Its topological polar surface area is 17.1 Ų .科学的研究の応用

Catalyst Modification and Selectivity

2-Methyl-6-hepten-5-one has been studied for its reactivity in the presence of modified catalysts. Research shows that nano-nickel catalysts, when modified with small quantities of tin or zirconium, can enhance the selectivity and activity in the hydrogenation of 6-methyl-5-hepten-2-one. This process, facilitated by surface organometallic chemistry, can significantly influence the saturation of C-C bonds and the hydrogenation of C-O bonds, making it a valuable method in fine chemical production (Zienkiewicz-Machnik et al., 2017) (Zienkiewicz-Machnik et al., 2020).

Role in Fruit Metabolism

The compound is an important intermediate and flavor component derived from carotenoid during fruit metabolism. A study developed a rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method for effective determination of 6-methyl-5-hepten-2-one in fruit, highlighting its significance in impacting consumer preferences due to flavor (Zhou et al., 2021).

Vaporization Properties

The vapor pressures and vaporization enthalpies of 6-methyl-5-hepten-2-one have been subjects of research to understand their thermodynamic properties. This research provides reliable thermodynamic parameters for the compound, which are essential for its application in various scientific and industrial processes (Zaitsau et al., 2015).

Adsorption on Surfaces

Understanding the interaction of this compound with indoor surfaces is crucial for indoor air quality assessments. Studies show that it can adsorb onto surfaces like SiO2 (a model for glass windows) and TiO2 (found in paints and self-cleaning surfaces) via hydrogen and π-hydrogen bonds. This has implications for understanding the behavior of volatile organic compounds indoors (Frank et al., 2023).

Enzymatic Systems and Radical Scavenging Activity

The compound is also a subject of study in enzymatic systems for the regeneration of NADPH, an essential coenzyme in biosynthetic reactions. Its reduction reaction has been characterized, providing insights into enzymatic mechanisms and kinetics (Bastos et al., 2002). Additionally, its structural properties and radical scavenging activity have been explored, showing that it exhibits anti-peroxyl radical activity, which is significant in the context of antioxidation (Stobiecka et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-methylhept-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMAZURMJNUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)

![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)

![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)